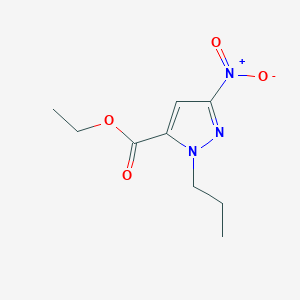

ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate

Beschreibung

Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate (CAS: 92945-27-2) is a nitro-substituted pyrazole derivative characterized by a propyl group at the N1 position and a nitro group at C3. Its molecular formula is C9H13N3O4 (MW: 227.22 g/mol).

Eigenschaften

IUPAC Name |

ethyl 5-nitro-2-propylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c1-3-5-11-7(9(13)16-4-2)6-8(10-11)12(14)15/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDUBQLDMMIJCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)[N+](=O)[O-])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method includes the reaction of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid with concentrated nitric acid and sulfuric acid at elevated temperatures . The reaction conditions are carefully controlled to ensure the formation of the desired nitro-substituted pyrazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with considerations for safety and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Cyclization: Acidic or basic catalysts depending on the desired product.

Major Products Formed

Reduction: Ethyl 3-amino-1-propyl-1H-pyrazole-5-carboxylate.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Cyclization: Polycyclic compounds with potential pharmaceutical applications.

Wissenschaftliche Forschungsanwendungen

The search results provide information about pyrazole compounds, but not specifically on the applications of "ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate." However, the search results do offer some insight into the synthesis, derivatives, and uses of related compounds, which can help infer potential applications.

Synthesis and Derivatives

- N-Substituted 1H-pyrazole-5-carboxylate Preparation: A process exists for preparing N-substituted 1H-pyrazole-5-carboxylate compounds, which involves deprotonating a compound of formula (II) with a magnesium-organic base, followed by carbonylation using carbon dioxide or a carbon dioxide equivalent . This method can be used to create N-substituted 1H-pyrazole-5-carbonyl chloride compounds .

- Further Conversions: The carboxylate compounds can be converted to respective acid compounds and further transformed into corresponding carbonyl chloride compounds .

Related Pyrazole Compounds and Their Applications

- Agricultural Chemicals: N-substituted 1H-pyrazoles-5-formyl chloride is important as precursors with the anthranilamide derivatives of 1-pyridine-2-base-1H-pyrazoles-5-base carbonyl substituted base at aromatic amine place, useful as agricultural chemicals, especially sterilants .

- PRMT5 Inhibitors: Research is being done on pyrazole compounds as protein arginine methyltransferase 5 (PRMT5) inhibitors, which are relevant in cancer therapy . Certain inhibitors have shown high potency and selectivity in biochemical assays . These inhibitors interact with the SAM-binding pocket of PRMT5 .

- Other Pyrazole Derivatives:

Potential Applications (Inferred)

Based on the search results, "this compound" may have applications in:

- Agricultural Chemistry: As a precursor or intermediate in the synthesis of agricultural chemicals, particularly sterilants .

- Pharmaceutical Research: As a building block for developing PRMT5 inhibitors or other therapeutic agents .

- Chemical Research: As a reagent in organic synthesis for creating more complex molecules .

Wirkmechanismus

The mechanism of action of ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its nitro and ester functional groups. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate with key analogs:

*Estimated using computational tools due to lack of experimental data.

Key Observations:

- Nitro Group Impact: The nitro group in the target compound increases molecular weight and polarity compared to non-nitro analogs (e.g., 1-methyl-3-propyl derivative, MW 194.23) . This may reduce lipophilicity (higher XLogP3) and influence bioavailability.

- Substituent Effects: Cyclopropyl () and aryl groups () enhance metabolic stability and crystallinity, respectively. The target compound’s propyl group may improve solubility in non-polar solvents compared to cyclopropyl analogs .

Commercial and Research Status

- The target compound is listed as discontinued in commercial catalogs (), suggesting challenges in synthesis or stability. In contrast, non-nitro analogs (e.g., ) remain accessible, underscoring the nitro group’s complicating role .

Biologische Aktivität

Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on various research findings and case studies.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of a nitro group at the third position and a propyl group at the first position contributes to its unique chemical reactivity and biological profile.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

- Antibacterial Activity : In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections.

- Anti-inflammatory Properties : The compound has demonstrated significant anti-inflammatory effects in animal models, which may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 .

- Anticancer Effects : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the activation of caspase pathways .

Summary of Biological Activities

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed that the nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions likely involve modulation of signaling pathways associated with inflammation and cell proliferation .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Antibacterial Efficacy : A study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 50 µg/mL. The compound was compared with standard antibiotics, showing comparable effectiveness .

- Anti-inflammatory Study : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a marked decrease in edema and inflammatory markers, suggesting its potential as an anti-inflammatory agent .

- Cancer Cell Line Testing : In vitro tests on various cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound led to a significant reduction in cell viability and increased apoptotic markers, indicating its potential as an anticancer drug .

Q & A

Basic Research Questions

Q. How can the synthesis of ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate be optimized for higher yields?

- Methodological Answer : Synthesis optimization involves systematic parameter screening, such as temperature, solvent polarity, and catalyst selection. Cyclocondensation of precursors (e.g., ethyl acetoacetate derivatives with nitro-substituted hydrazines) under reflux in aprotic solvents (e.g., DMF) can improve reaction efficiency . Statistical experimental design (e.g., factorial or response surface methodology) minimizes trials while maximizing yield data robustness . Purification via silica gel chromatography or recrystallization in ethanol/water mixtures enhances purity (>98% by GC) .

Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR in DMSO- or CDCl resolve pyrazole ring protons (δ 6.6–7.8 ppm) and nitro/propyl group environments .

- Mass Spectrometry : ESI-MS (m/z ~250–450) confirms molecular ion peaks and fragmentation patterns .

- IR Spectroscopy : Stretching vibrations for nitro (1520–1350 cm) and ester carbonyl (1720–1700 cm) groups validate functional groups .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer : While classified as non-hazardous, decomposition products (e.g., nitrogen oxides, carbon monoxide) require fume hood use and inert gas purging during reactions . Store in airtight containers at 2–8°C, away from strong oxidizers and heat sources . Emergency procedures include immediate flushing of exposed skin/eyes (15+ minutes) and avoiding induced vomiting upon ingestion .

Advanced Research Questions

Q. How do electronic effects of the nitro and propyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The nitro group’s electron-withdrawing nature directs electrophilic substitution to the pyrazole C-4 position, while the propyl group’s steric bulk may hinder coupling at C-5. Computational studies (e.g., DFT calculations) quantify substituent effects on frontier molecular orbitals, guiding catalyst selection (e.g., Pd/Cu systems for Suzuki-Miyaura reactions) . Experimental validation via Hammett plots or kinetic isotope effects can further elucidate mechanistic pathways .

Q. What challenges arise in crystallographic refinement due to the nitro group’s conformational flexibility?

- Methodological Answer : The nitro group’s rotational freedom introduces disorder in crystal lattices, complicating refinement. SHELXL-2018’s ADDSYM command detects missed symmetry, while PART instructions model disordered atoms . Hydrogen bonding analysis (graph set notation) identifies stabilizing interactions (e.g., C–H···O between nitro and ester groups) to improve R-factor convergence . High-resolution data (<1.0 Å) and TWIN/BASF commands address twinning in polar space groups .

Q. How can computational reaction path search methods accelerate derivative synthesis?

- Methodological Answer : Quantum chemical reaction path searches (e.g., via GRRM or AFIR algorithms) predict intermediates and transition states for nitro-group functionalization. ICReDD’s workflow integrates these with cheminformatics to prioritize synthetic routes (e.g., nitro reduction to amine or nucleophilic aromatic substitution) . Machine learning models trained on pyrazole reaction databases (e.g., Reaxys) optimize solvent/catalyst combinations for regioselective modifications .

Data Contradictions and Validation

- Synthesis Yield Discrepancies : Conflicting reports on cyclocondensation yields (28–70%) may stem from solvent purity or anhydrous condition adherence . Replicate studies with controlled water content (<0.1%) are advised.

- Safety Data Gaps : Limited ecotoxicological data (e.g., biodegradability, soil mobility) necessitate OECD 301/307 compliance testing for lab waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.